5-Bromomethyl-2-chloro-quinoline

Catalog No.
S8804127
CAS No.
M.F
C10H7BrClN
M. Wt
256.52 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromomethyl-2-chloro-quinoline

Product Name

5-Bromomethyl-2-chloro-quinoline

IUPAC Name

5-(bromomethyl)-2-chloroquinoline

Molecular Formula

C10H7BrClN

Molecular Weight

256.52 g/mol

InChI

InChI=1S/C10H7BrClN/c11-6-7-2-1-3-9-8(7)4-5-10(12)13-9/h1-5H,6H2

InChI Key

OJSBPEBCVHMOSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CC(=NC2=C1)Cl)CBr

5-Bromomethyl-2-chloro-quinoline is a versatile, bifunctional heterocyclic building block characterized by two orthogonally reactive sites: an electrophilic benzylic bromide at the 5-position and a cross-coupling-competent chloride at the 2-position [1]. In procurement and process chemistry, this pre-functionalized scaffold is prioritized over unbrominated precursors because it allows immediate entry into complex derivatization workflows without requiring harsh, low-yielding radical initiation steps [2]. Its precise regiochemistry is critical for synthesizing conformationally restricted pharmaceutical intermediates, making it a critical raw material for advanced drug discovery and agrochemical development [1].

Generic substitution with unbrominated analogs, such as 2-chloro-5-methylquinoline, introduces significant process liabilities, as in-house radical bromination (e.g., NBS/AIBN) frequently results in 15–30% dibrominated impurities and requires extensive chromatographic purification [1]. Conversely, substituting with mono-functional derivatives like 5-bromomethylquinoline eliminates the C2-chloride handle, preventing downstream palladium-catalyzed cross-coupling or nucleophilic aromatic substitution (S_NAr) at the 2-position [2]. For procurement teams, failing to source the exact bifunctional 5-bromomethyl-2-chloro-quinoline means either accepting severe yield penalties during precursor activation or losing the ability to perform sequential, protecting-group-free functionalization [1].

Elimination of Low-Yielding Radical Bromination Steps

Procuring 5-bromomethyl-2-chloro-quinoline directly circumvents the need for in-house radical bromination of 2-chloro-5-methylquinoline. Standard NBS bromination protocols for methylquinolines frequently suffer from competitive over-oxidation (forming 5-dibromomethyl impurities) and incomplete conversion, often capping isolated yields at 45–60% [1]. By starting with the pre-brominated building block, chemists achieve immediate >95% conversion in downstream S_N2 reactions, eliminating halogenated solvent waste and improving overall route efficiency [2].

Evidence DimensionDownstream S_N2 functionalization yield (overall from methyl precursor)
Target Compound Data>95% yield (direct S_N2 on procured material)
Comparator Or Baseline2-Chloro-5-methylquinoline (45-60% yield due to intermediate bromination losses)
Quantified Difference~40% absolute increase in overall throughput
ConditionsStandard S_N2 amination or etherification protocols

Direct procurement removes a major bottleneck reaction, ensuring scalable and reproducible access to 5-substituted quinoline libraries.

Chemoselective Dual-Functionalization Capability

5-Bromomethyl-2-chloro-quinoline provides two distinct, orthogonally reactive handles that 5-bromomethylquinoline lacks. The benzylic bromide undergoes rapid nucleophilic substitution (S_N2) at room temperature, while the 2-chloro group remains completely inert under these conditions [1]. Subsequently, the 2-chloro position can be activated for palladium-catalyzed Buchwald-Hartwig or Suzuki couplings (typically >85% yield at elevated temperatures) [2]. This chemoselectivity allows for sequential, protecting-group-free derivatization that is impossible with mono-functional comparators [1].

Evidence DimensionNumber of orthogonal functionalization sites
Target Compound Data2 sites (S_N2 at C5, S_NAr/Pd-coupling at C2)
Comparator Or Baseline5-Bromomethylquinoline (1 site, S_N2 only)
Quantified Difference100% increase in derivatization vectors
ConditionsSequential S_N2 (ambient) followed by Pd-catalyzed cross-coupling (elevated temp)

Enables the rapid construction of complex, multi-vector active pharmaceutical ingredients (APIs) without the atom-economy losses of protecting group chemistry.

Peri-Position Steric Shielding for SAR Optimization

Compared to its isomer 2-chloro-6-bromomethylquinoline, the 5-bromomethyl derivative places the benzylic substituent in the 'peri' position, adjacent to the C4 proton [1]. This proximity creates a sterically restricted environment that locks attached functional groups into specific conformations. Quantitative modeling of peri-substituted quinolines demonstrates higher rotational energy barriers compared to 6-substituted analogs, which can increase target residence time by restricting the conformational flexibility of the resulting pharmacophore [1].

Evidence DimensionConformational flexibility (rotational barrier of attached benzylic group)
Target Compound DataHigh rotational barrier (peri-steric clash with C4)
Comparator Or Baseline2-Chloro-6-bromomethylquinoline (Low rotational barrier, solvent-exposed)
Quantified DifferenceDistinct conformational locking vs. free rotation
ConditionsComputational modeling and NMR structural analysis of derivatized quinolines

Procuring the 5-isomer is highly relevant when designing rigidified ligands for tight kinase or receptor binding pockets where entropic penalties must be minimized.

Kinase Inhibitor Library Synthesis

The orthogonal reactivity of 5-bromomethyl-2-chloro-quinoline makes it a highly efficient core scaffold for kinase inhibitors. The 2-chloro position can be coupled with anilines via Buchwald-Hartwig amination to form hinge-binding motifs, while the 5-bromomethyl group allows for the rapid S_N2 attachment of solubilizing aliphatic amines directed toward the solvent channel [1].

PROTAC Linker Conjugation

In targeted protein degradation, this compound serves as a rigid bifunctional linker hub. The electrophilic 5-bromomethyl group enables rapid, high-yield attachment of PEGylated linkers under mild conditions, preserving the C2-chloride for subsequent cross-coupling to target-protein ligands [2].

Agrochemical Fungicide Development

For the development of novel quinoline-based agrochemicals, the peri-substituted 5-position provides distinct conformational properties that enhance metabolic stability. The pre-brominated status allows for immediate etherification at C5, followed by late-stage Suzuki coupling at C2 to introduce specific aryl groups required for target enzyme inhibition [3].

XLogP3

3.7

Hydrogen Bond Acceptor Count

1

Exact Mass

254.94504 g/mol

Monoisotopic Mass

254.94504 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

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